molecular formula C13H19NO B12547880 2-{[(2-Ethenylphenyl)methyl](ethyl)amino}ethan-1-ol CAS No. 142809-44-7

2-{[(2-Ethenylphenyl)methyl](ethyl)amino}ethan-1-ol

Cat. No.: B12547880
CAS No.: 142809-44-7
M. Wt: 205.30 g/mol
InChI Key: BKNWGIANYGJVLH-UHFFFAOYSA-N
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Description

2-{(2-Ethenylphenyl)methylamino}ethan-1-ol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a phenyl group with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-Ethenylphenyl)methylamino}ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethenylbenzyl chloride with ethylamine, followed by the addition of ethylene oxide. The reaction conditions typically include:

    Temperature: 50-70°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the benzyl chloride, followed by the ring-opening of ethylene oxide to form the final product.

Industrial Production Methods

In an industrial setting, the production of 2-{(2-Ethenylphenyl)methylamino}ethan-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-{(2-Ethenylphenyl)methylamino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

    Substitution: The amino group can participate in substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at 25-30°C.

    Substitution: Halogenated compounds like bromoethane in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of new amino derivatives with different substituents.

Scientific Research Applications

2-{(2-Ethenylphenyl)methylamino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(2-Ethenylphenyl)methylamino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Dimethylamino)ethyl]amino}ethanol
  • 2-{[(2-Ethoxyphenyl)methyl]amino}ethan-1-ol
  • Aminoethylethanolamine

Comparison

Compared to similar compounds, 2-{(2-Ethenylphenyl)methylamino}ethan-1-ol is unique due to the presence of the ethenyl group on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct in its applications and effects.

Properties

CAS No.

142809-44-7

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[(2-ethenylphenyl)methyl-ethylamino]ethanol

InChI

InChI=1S/C13H19NO/c1-3-12-7-5-6-8-13(12)11-14(4-2)9-10-15/h3,5-8,15H,1,4,9-11H2,2H3

InChI Key

BKNWGIANYGJVLH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CC1=CC=CC=C1C=C

Origin of Product

United States

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